molecular formula C17H18N4O3S B4586391 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide

Cat. No.: B4586391
M. Wt: 358.4 g/mol
InChI Key: XIWSXRUFXSBUQQ-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide is a complex organic compound that features a furan ring, a triazole ring, and a hydroxyphenyl group

Scientific Research Applications

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the hydroxyphenyl group.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Preparation of Triazole Intermediate: The triazole ring is typically formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reaction: The furan and triazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Acylation: The final step involves the acylation of the hydroxyphenyl group using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyphenyl groups.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The furan and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids, while nucleophilic substitution may require bases like sodium hydroxide.

Major Products

    Oxidation Products: Sulfoxides and sulfonic acids.

    Reduction Products: Saturated heterocycles.

    Substitution Products: Various substituted furans and phenols.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets through its multiple functional groups. The furan and triazole rings may participate in π-π stacking interactions, while the hydroxyphenyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(furan-2-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
  • 2-{[5-(furan-2-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
  • 2-{[5-(furan-2-yl)-4-(propyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide

Uniqueness

The unique combination of the furan, triazole, and hydroxyphenyl groups in 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(2)21-16(14-7-4-8-24-14)19-20-17(21)25-10-15(23)18-12-5-3-6-13(22)9-12/h3-9,11,22H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWSXRUFXSBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
Reactant of Route 3
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
Reactant of Route 6
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide

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